1-(3-Ethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione

Lipophilicity Drug Likeness Ligand Design

1-(3-Ethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione (MFCD12027176) is a fluorinated β-diketone building block. Its structure features a trifluoroacetyl group and a 3-ethoxyphenyl moiety, which confers a computed logP of 2.9 and 6 hydrogen bond acceptor sites, distinguishing it from non-alkoxy analogs.

Molecular Formula C12H11F3O3
Molecular Weight 260.21 g/mol
CAS No. 1119452-86-6
Cat. No. B1344506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Ethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione
CAS1119452-86-6
Molecular FormulaC12H11F3O3
Molecular Weight260.21 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC(=C1)C(=O)CC(=O)C(F)(F)F
InChIInChI=1S/C12H11F3O3/c1-2-18-9-5-3-4-8(6-9)10(16)7-11(17)12(13,14)15/h3-6H,2,7H2,1H3
InChIKeyTYQGQVQLTWKKQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 1-(3-Ethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione (CAS 1119452-86-6) as a Research β-Diketone


1-(3-Ethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione (MFCD12027176) is a fluorinated β-diketone building block [1]. Its structure features a trifluoroacetyl group and a 3-ethoxyphenyl moiety, which confers a computed logP of 2.9 and 6 hydrogen bond acceptor sites, distinguishing it from non-alkoxy analogs . The compound is employed as a ligand in coordination chemistry and as an intermediate in the synthesis of heterocyclic bioactive molecules [2].

Why Unsubstituted or Para-Ethoxy Analogs Cannot Replace 1-(3-Ethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione


Generic in-class substitution is a critical risk in β-diketone procurement. The position of the ethoxy substituent on the phenyl ring (meta vs. para) fundamentally alters the electronic distribution, steric environment, and dipole moment of the ligand [1]. These changes directly translate to divergent logP values, metal chelation strength, and reaction yields in downstream syntheses. While the unsubstituted parent compound, 4,4,4-trifluoro-1-phenyl-1,3-butanedione, serves as a common baseline, its lower lipophilicity and different hydrogen-bonding capacity make it unsuitable for applications requiring the specific solubility or tautomeric profile of the 3-ethoxy derivative . Small molecules with seemingly minor functional group variations can exhibit large performance differences in sensitive analytical or catalytic systems .

Quantitative Differentiation Evidence for CAS 1119452-86-6 versus Closest Analogs


Meta-Ethoxy Substitution Increases Lipophilicity (logP 2.9) Compared to Unsubstituted Parent (logP 2.5)

The meta-ethoxy group on 1-(3-Ethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione results in a computed octanol-water partition coefficient (XLogP3) of 2.9 [1]. This represents a quantifiable increase in lipophilicity over the unsubstituted parent analog, 4,4,4-trifluoro-1-phenyl-1,3-butanedione, which has a computed XLogP3 of 2.5 [2]. The logP difference of +0.4 units indicates a greater than 2.5-fold preference for the lipid phase, directly impacting membrane permeability and solubility in non-polar media.

Lipophilicity Drug Likeness Ligand Design

Enhanced Hydrogen Bond Acceptor Count (6 vs. 5) Relative to the Parent Phenyl-β-diketone

The compound possesses 6 hydrogen bond acceptor sites due to its ethoxy oxygen and diketone moieties [1]. This is one more acceptor than the unsubstituted parent analog, 4,4,4-trifluoro-1-phenyl-1,3-butanedione, which has a value of 5 [2]. This additional strong acceptor site provides a site for non-classical hydrogen bonding, which can influence crystal packing, molecular recognition, and the secondary coordination sphere of metal complexes.

Hydrogen Bonding Coordination Chemistry Supramolecular Chemistry

Regioisomeric Meta vs. Para Substitution Creates Distinct Electronic and Steric Profiles

The 1-(3-Ethoxyphenyl) isomer (CAS 1119452-86-6) is regioisomerically distinct from the 1-(4-Ethoxyphenyl) isomer (CAS 71712-85-1). While identical in molecular weight (260.21 g/mol) and formula (C12H11F3O3) , the meta-position of the ethoxy group alters the electron-donating mesomeric effect on the diketone binding site compared to the para-isomer. This leads to a different dipole moment and a distinct pKa for the diketone proton, affecting metal-binding constants. Procurement of the specific meta isomer is essential for ensuring reproducible yields in condensation reactions, such as the synthesis of regiospecific pyrazole derivatives [1].

Regiochemistry Structure-Activity Relationship Catalysis

Unique Topological Polar Surface Area (TPSA) of 43.4 Ų Tunes Physicochemical Profile

The computed topological polar surface area (TPSA) for the target compound is 43.4 Ų [1]. This value is higher than the TPSA of the parent unsubstituted compound, which is 34.1 Ų [2], but lower than that of many typical drug molecules. TPSA is a critical descriptor for predicting a molecule's ability to passively permeate biological membranes (oral bioavailability) or cross the blood-brain barrier. The specific TPSA of 43.4 Ų places this compound in a distinct property space compared to its non-ethoxy and regioisomeric analogs, which can be leveraged for fine-tuning molecular properties of derived complexes or conjugates.

Drug Transport Bioavailability ADME

Optimal Application Scenarios for 1-(3-Ethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione Based on Differentiated Properties


Lanthanide Luminescent Probe Design and Liquid-Liquid Extraction

The increased lipophilicity (logP 2.9) and higher H-bond acceptor count make the compound a superior neutral ligand for forming extractable lanthanide complexes with enhanced solubility in non-polar solvents compared to the parent phenyl diketone [1]. This allows for more efficient phase transfer during solvent extraction processes for europium or terbium.

Synthesis of Regioisomerically Pure Pyrazole Heterocycles

As a specifically meta-substituted building block, the compound enables the synthesis of celecoxib-analogous pyrazoles with defined regioisomerism when reacted with hydrazinyl-naphthalimides [2]. The meta-ethoxy group provides distinct steric and electronic control, ensuring high selectivity in cyclocondensation reactions and leading to single, characterizable regioisomeric products for anticancer screening.

Material Science and Crystal Engineering Studies

The unique TPSA (43.4 Ų) and the presence of six hydrogen bond acceptors make this compound a strong candidate for synthesizing metal-organic frameworks (MOFs) or coordination polymers with specific topologies that require both metal-binding and auxiliary hydrogen bonding interactions [1]. It is ideal for fine-tuning the pore surface chemistry in functional materials for selective adsorption.

Medicinal Chemistry Tool for Lipophilicity Optimization

Used as a synthetic intermediate, this fragment can be appended to lead molecules to increase global lipophilicity by precisely 0.4 logP units compared to the standard benzoyltrifluoroacetone fragment, as confirmed by computed property analysis [1]. This modular approach allows medicinal chemists to incrementally tune ADME properties without altering the molecular scaffold's core pharmacophore.

Technical Documentation Hub

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